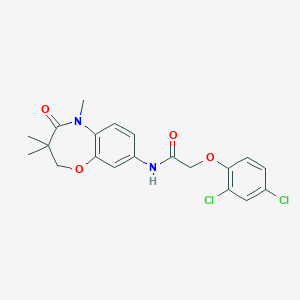

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O4/c1-20(2)11-28-17-9-13(5-6-15(17)24(3)19(20)26)23-18(25)10-27-16-7-4-12(21)8-14(16)22/h4-9H,10-11H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOPNMRDRHVWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide , with the CAS number 921561-19-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 423.3 g/mol . This compound is structurally related to other phenoxyacetic acid derivatives and benzoxazepines, which are known for various pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways. The dichlorophenoxy group is associated with herbicidal activity due to its ability to mimic plant hormones (auxins), leading to uncontrolled growth in target plants. This mechanism can also provide insights into potential effects on mammalian systems through endocrine disruption.

Toxicological Studies

A recent study evaluated the toxicological effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) —a related compound—on isolated rat liver mitochondria. This research highlighted that exposure to 2,4-D affected mitochondrial function by altering membrane integrity and ATP levels without significant oxidative stress induction. These findings suggest that the structure of compounds like 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo...) may similarly impact cellular respiration and energy metabolism .

Pharmacological Potential

Emerging data suggest that benzoxazepine derivatives exhibit a range of pharmacological activities including:

- Antitumor : Some studies have indicated that benzoxazepines can inhibit tumor cell proliferation.

- Anti-inflammatory : Compounds in this class may modulate inflammatory responses through various biochemical pathways.

Case Studies

- Herbicidal Activity : In agricultural applications, compounds related to 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo...) have been tested for their herbicidal efficacy against a variety of weeds. These studies generally show effective control at specific concentrations while minimizing harm to non-target species .

- Cellular Toxicity : A comparative analysis of the toxicity profiles of herbicides containing dichlorophenoxy groups revealed that formulations could significantly alter the biological effects observed in vitro. This underscores the importance of studying both active ingredients and their formulations .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis with analogous compounds highlights key structural and functional differences that influence pharmacological behavior. Below, we examine two representative analogs, including a compound from the provided evidence.

Structural and Functional Analysis

Target Compound vs. 2-Chloro-N-((5S,5aS,8aR,9R)-9-(4-Hydroxy-3,5-Dimethoxyphenyl)-8-Oxo-5,5a,6,8,8a,9-Hexahydrofuro[3',4':6,7]Naphtho[2,3-d][1,3]Dioxol-5-yl)Acetamide (Compound 8)

Compound 8 (described in ) shares the acetamide backbone but diverges significantly in substituents and ring systems .

Key Findings:

- Bioavailability: The target compound’s dichlorophenoxy group likely improves membrane permeability compared to Compound 8’s polar substituents, which may limit absorption.

- Metabolic Stability : The benzoxazepin core in the target compound could resist oxidative metabolism better than Compound 8’s fused oxygen rings, which are prone to enzymatic hydrolysis.

- Target Specificity : Compound 8’s rigid polycyclic structure may favor binding to enzymes like topoisomerases, whereas the target compound’s flexibility might suit kinase or GPCR targets.

Comparison with Other Acetamide Derivatives

While direct pharmacological data for the target compound is scarce, broader analysis of acetamide analogs reveals trends:

- Antifungal Activity: Chlorinated acetamides (e.g., metalaxyl) show efficacy against fungal pathogens, suggesting the target compound’s dichlorophenoxy group could enhance similar activity.

- CNS Penetration : Benzoxazepine derivatives (e.g., loxapine) are used in neuropsychiatry, implying the target compound’s benzoxazepin core may enable CNS targeting if optimized for blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.